2,5-DIMETHOXY-N-METHYL-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE
Description
2,5-DIMETHOXY-N-METHYL-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy groups and a tetrahydroisoquinoline moiety
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,5-dimethoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-21(28(24,25)19-12-17(26-2)8-9-18(19)27-3)14-20(23)22-11-10-15-6-4-5-7-16(15)13-22/h4-9,12H,10-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZCMHHVADLMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2=CC=CC=C2C1)S(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHOXY-N-METHYL-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the benzene sulfonamide core. The methoxy groups are introduced via methylation reactions, while the tetrahydroisoquinoline moiety is synthesized through cyclization reactions involving phenylethylamine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHOXY-N-METHYL-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the sulfonamide group would yield amines .
Scientific Research Applications
2,5-DIMETHOXY-N-METHYL-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-DIMETHOXY-N-METHYL-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrahydroisoquinoline moiety can interact with neurotransmitter receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzene-1-sulfonamide: Lacks the tetrahydroisoquinoline moiety.
N-Methyl-N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzene-1-sulfonamide: Lacks the methoxy groups.
Uniqueness
2,5-DIMETHOXY-N-METHYL-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the combination of methoxy groups, a sulfonamide group, and a tetrahydroisoquinoline moiety, which confer distinct chemical and biological properties .
Q & A
Q. How can researchers optimize the synthesis of this compound while minimizing side reactions?
Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Full factorial designs or response surface methodologies (RSM) are effective for evaluating interactions between variables . For example, a 2³ factorial design could test temperature (low/high), solvent (polar/non-polar), and reaction time (short/long), with HPLC or NMR yields as responses. Statistical tools like ANOVA help isolate significant factors .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer: Combine NMR (¹H, ¹³C, 2D-COSY) for structural elucidation, HPLC-MS for purity assessment, and FTIR to confirm functional groups (e.g., sulfonamide, methoxy). For crystalline forms, XRD resolves polymorphism. Cross-validate results with elemental analysis (EA) and melting point determination .
Q. How should researchers design preliminary bioactivity assays for this compound?
Methodological Answer: Adopt tiered screening:
- In silico docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., isoquinoline-binding enzymes).
- In vitro assays (e.g., enzyme inhibition, cell viability tests) using dose-response curves (IC₅₀ calculation).
- Include positive/negative controls and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can computational methods enhance understanding of this compound’s reactivity or binding mechanisms?
Methodological Answer: Perform density functional theory (DFT) calculations to model transition states during synthesis or receptor interactions. Pair with molecular dynamics (MD) simulations (e.g., GROMACS) to study solvation effects or conformational stability. Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics for predictive modeling .
Q. How to resolve contradictions between experimental data and computational predictions?
Methodological Answer: Apply methodological pluralism :
- Re-examine assumptions in computational models (e.g., force field accuracy, solvent effects).
- Validate simulations with experimental controls (e.g., isotopic labeling for mechanistic studies).
- Use sensitivity analysis to identify variables causing discrepancies .
Q. What advanced reactor designs improve scalability for derivatives of this compound?
Methodological Answer: Explore continuous-flow reactors for enhanced heat/mass transfer, especially for exothermic steps. Membrane reactors (e.g., ceramic membranes) enable in situ separation of intermediates, reducing purification steps. Computational fluid dynamics (CFD) simulations optimize reactor geometry and flow rates .
Q. How to integrate multi-omics data in studying this compound’s biological impact?
Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathways affected by the compound. Use bioinformatics tools (e.g., STRING, KEGG) for network analysis. Multivariate statistics (PCA, PLS-DA) identify correlations between molecular features and bioactivity .
Experimental Design & Safety
Q. How to ensure safety in handling this compound during high-throughput screening?
Methodological Answer: Follow Chemical Hygiene Plan protocols:
- Use fume hoods for weighing/synthesis.
- Implement glovebox systems for air-sensitive steps.
- Train researchers via 100%-score safety exams (e.g., OSHA guidelines) before lab access .
Q. What statistical methods address variability in bioassay results?
Methodological Answer: Apply mixed-effects models to account for batch-to-batch variability. Use Bland-Altman plots for assay reproducibility assessment. For outlier detection, leverage robust statistics (e.g., Huber loss functions) .
Data Management & Reproducibility
Q. How to ensure data integrity in multi-institutional studies of this compound?
Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
